molecular formula C7H12OS B14491565 2-(Methanesulfinyl)-3-methylpenta-1,3-diene CAS No. 63464-77-7

2-(Methanesulfinyl)-3-methylpenta-1,3-diene

Katalognummer: B14491565
CAS-Nummer: 63464-77-7
Molekulargewicht: 144.24 g/mol
InChI-Schlüssel: FTWJEJMSQSLJDE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Methanesulfinyl)-3-methylpenta-1,3-diene is an organosulfur compound characterized by the presence of a methanesulfinyl group attached to a penta-1,3-diene backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methanesulfinyl)-3-methylpenta-1,3-diene typically involves the reaction of methanesulfinyl chloride with an appropriate diene precursor under controlled conditions. The reaction is carried out in a well-ventilated hood due to the release of volatile by-products. The reaction mixture is maintained at low temperatures (0° to −10°C) to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Methanesulfinyl)-3-methylpenta-1,3-diene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

    Substitution: The methanesulfinyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(Methanesulfinyl)-3-methylpenta-1,3-diene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(Methanesulfinyl)-3-methylpenta-1,3-diene involves its interaction with specific molecular targets, leading to various biochemical effects. The methanesulfinyl group is known to participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to downstream effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methanesulfonyl chloride: An organosulfur compound with similar reactivity but different applications.

    Dimethyl sulfone: Another organosulfur compound with distinct chemical properties and uses.

Uniqueness

2-(Methanesulfinyl)-3-methylpenta-1,3-diene is unique due to its specific structural features and the presence of both a diene and a methanesulfinyl group.

Eigenschaften

CAS-Nummer

63464-77-7

Molekularformel

C7H12OS

Molekulargewicht

144.24 g/mol

IUPAC-Name

3-methyl-2-methylsulfinylpenta-1,3-diene

InChI

InChI=1S/C7H12OS/c1-5-6(2)7(3)9(4)8/h5H,3H2,1-2,4H3

InChI-Schlüssel

FTWJEJMSQSLJDE-UHFFFAOYSA-N

Kanonische SMILES

CC=C(C)C(=C)S(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.